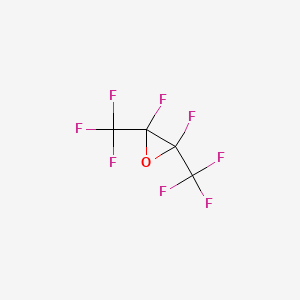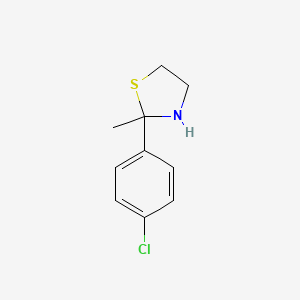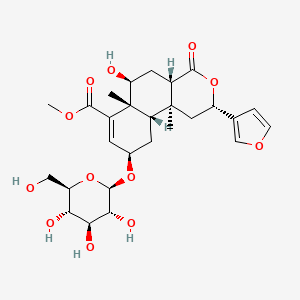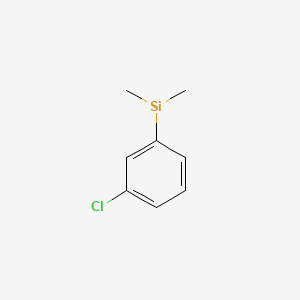
Silane, (3-chlorophenyl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-chlorophenyl)dimethyl- is an organosilicon compound with the molecular formula C₈H₁₁ClSi and a molecular weight of 170.71 g/mol . This compound is characterized by the presence of a silicon atom bonded to a 3-chlorophenyl group and two methyl groups. It is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-chlorophenyl)dimethyl- typically involves the reaction of chlorobenzene with dimethylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Silane, (3-chlorophenyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3-chlorophenyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Substituted silanes with different functional groups.
Aplicaciones Científicas De Investigación
Silane, (3-chlorophenyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Mecanismo De Acción
The mechanism of action of Silane, (3-chlorophenyl)dimethyl- involves its ability to form strong bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable siloxane or silanol bonds. These interactions are crucial in its applications in surface modification and as a coupling agent .
Comparación Con Compuestos Similares
Similar Compounds
- Dichlorodimethylsilane
- Octadecyltrichlorosilane
- Trimethylchlorosilane
Comparison
Silane, (3-chlorophenyl)dimethyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties compared to other silanes. For example, dichlorodimethylsilane and trimethylchlorosilane lack the aromatic ring, making them less reactive in certain substitution reactions. Octadecyltrichlorosilane, on the other hand, has a long alkyl chain, which makes it more suitable for applications requiring hydrophobic properties .
Propiedades
Número CAS |
2083-13-8 |
|---|---|
Fórmula molecular |
C8H10ClSi |
Peso molecular |
169.70 g/mol |
InChI |
InChI=1S/C8H10ClSi/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Clave InChI |
IJRZUCTYCBOYNI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


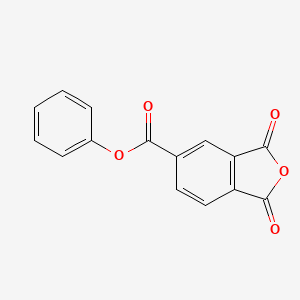
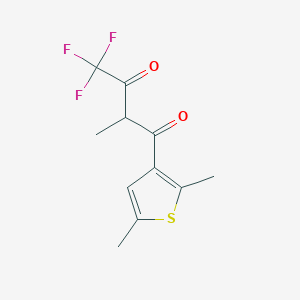
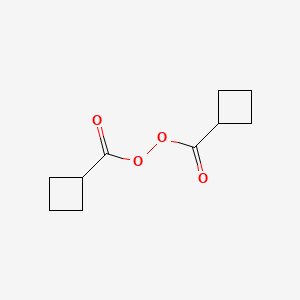
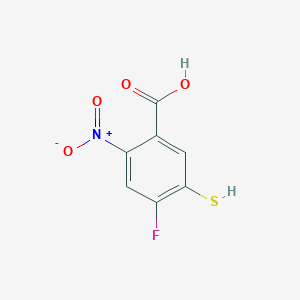
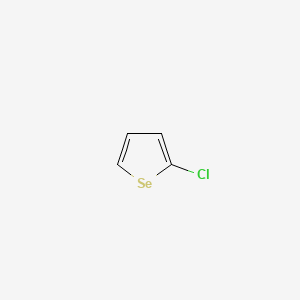
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
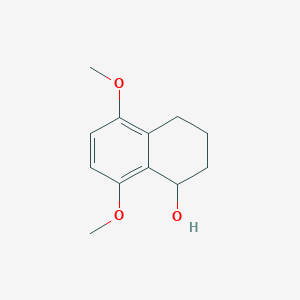
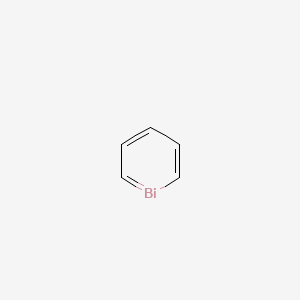

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

